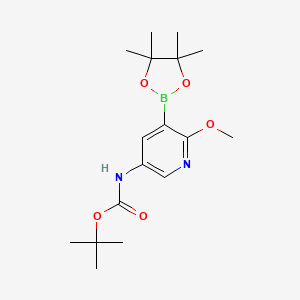

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Overview

Description

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate: is a chemical compound with the molecular formula C17H27BN2O5. It is a boronic ester derivative, which is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is notable for its stability and reactivity, making it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves multiple steps:

Starting Material: The synthesis begins with the preparation of the pyridine ring, which is functionalized with a methoxy group at the 6-position.

Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with tert-butyl chloroformate and a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Substitution Reactions: The methoxy and carbamate groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is used as a building block in the synthesis of complex organic molecules. Its stability and reactivity make it an ideal candidate for various coupling reactions.

Biology and Medicine

In biological and medical research, this compound is used in the development of new drugs. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of potential therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate involves its role as a boronic ester in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. This process results in the formation of a new carbon-carbon bond, which is the basis for its use in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-ylcarbamate

- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate lies in its specific functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in Suzuki-Miyaura cross-coupling reactions, where other similar compounds may not perform as effectively.

Biological Activity

tert-Butyl (6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate (CAS No. 1256360-00-5) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on recent research findings.

Structural Characteristics

The molecular formula of the compound is with a molecular weight of 373.25 g/mol. The compound features a pyridine ring substituted with a methoxy group and a carbamate moiety linked to a dioxaborolane structure, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The starting materials include pyridine derivatives and boron-containing reagents. The synthetic pathway often emphasizes the formation of the dioxaborolane ring and the carbamate linkage through well-established coupling reactions.

1. Inhibition Studies

Recent studies have demonstrated that the compound exhibits inhibitory activity against various kinases. For instance, it has been shown to inhibit Glycogen Synthase Kinase 3 Beta (GSK-3β), an important target in cancer and neurodegenerative diseases. The IC50 values for related compounds in this class range from 10 nM to over 1 µM depending on structural modifications .

2. Anti-inflammatory Effects

In vitro assays have indicated that this compound can significantly reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide-induced inflammation models. This suggests potential therapeutic applications in inflammatory diseases .

3. Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cell lines including HT-22 (mouse hippocampal neurons) and BV-2 (microglial cells). At concentrations up to 10 µM, it was found to have minimal cytotoxicity while maintaining efficacy against targeted kinases .

Case Studies

Several case studies have highlighted the biological relevance of compounds similar to this compound:

| Study | Findings |

|---|---|

| Study A | Demonstrated effective inhibition of GSK-3β with an IC50 of 50 nM in cellular assays. |

| Study B | Showed significant reduction in IL-6 levels in BV-2 cells treated with the compound at 1 µM concentration. |

| Study C | Evaluated cytotoxicity across multiple concentrations revealing no significant cell death at therapeutic doses. |

Properties

IUPAC Name |

tert-butyl N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BN2O5/c1-15(2,3)23-14(21)20-11-9-12(13(22-8)19-10-11)18-24-16(4,5)17(6,7)25-18/h9-10H,1-8H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXKLQBQOGNKZGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OC)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694429 | |

| Record name | tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309982-65-7 | |

| Record name | Carbamic acid, N-[6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [6-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.